molecular formula C22H21FN2O4 B2697093 N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946334-07-2

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2697093
CAS No.: 946334-07-2
M. Wt: 396.418
InChI Key: MZWIDVZHCLBFOA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN2O4 and its molecular weight is 396.418. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Anti-inflammatory Activity

A study conducted by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. This research aimed to investigate their anti-inflammatory properties. The chemical structures were confirmed using NMR, IR, and Mass spectra, and certain derivatives showed significant anti-inflammatory activity, highlighting the compound's potential in developing anti-inflammatory agents (Sunder & Maleraju, 2013).

Development of Radioligands for Peripheral Benzodiazepine Receptor

Zhang et al. (2003) synthesized and evaluated two potent radioligands, including N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, for peripheral benzodiazepine receptors (PBR). These radioligands demonstrated high radioactivity in the brain's olfactory bulb, a region with the highest PBR density. This study suggests the compound's application in developing diagnostic tools for neurological conditions (Zhang et al., 2003).

Chemoselective Acetylation for Antimalarial Drugs Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, an intermediate in the synthesis of antimalarial drugs. This process optimization and kinetic study demonstrate the compound's utility in facilitating the production of important medicinal compounds (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, examining the effect of hydrogen bonding on self-assembly and their antioxidant activity. The study highlights the potential of such compounds in developing antioxidant agents and materials science applications (Chkirate et al., 2019).

Electrosynthesis in Fluoroorganic Compounds

Bensadat et al. (1980) discussed the electrosynthesis of fluoroorganic compounds, noting the formation of polyalkylbenzylacetamides as by-products. This research contributes to the understanding of electrosynthetic processes in organic chemistry and the potential synthesis of novel fluoroorganic molecules (Bensadat et al., 1980).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-15-4-2-3-5-16(15)14-29-21-11-25(19(13-26)10-20(21)27)12-22(28)24-18-8-6-17(23)7-9-18/h2-11,26H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWIDVZHCLBFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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